6-Phenyltetradecane

Overview

Description

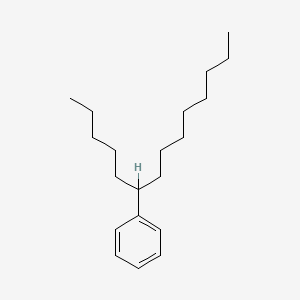

6-Phenyltetradecane, also known as Tetradecylbenzene or 1-Phenyltetradecane, is an organic compound . It is an environmental contaminant belonging to the class of alkylbenzenes .

Molecular Structure Analysis

The molecular formula of 6-Phenyltetradecane is C20H34 . It has a molecular weight of 274.48 . The IUPAC Standard InChI is InChI=1S/C20H34/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20/h13,15-16,18-19H,2-12,14,17H2,1H3 .Physical And Chemical Properties Analysis

6-Phenyltetradecane has a refractive index n20/D of 1.481 . It has a boiling point of 359 °C and a melting point of 16 °C . The density of 6-Phenyltetradecane is 0.854 g/mL at 20 °C .Scientific Research Applications

Prodrug Carrier Research

A study by Zhu, Kumar, & Banker (2001) explored the use of 6-carboxycellulose as a prodrug carrier for amine drugs, using phenylpropanolamine hydrochloride as a model. This research is significant as it demonstrates the potential of 6-carboxycellulose, a relative of 6-Phenyltetradecane, in drug delivery systems.

Enhanced Oil Recovery Studies

The study of interfacial tensions of phenyltetradecane sulfonates, including 1-phenyltetradecane sulfonate and others, for enhanced oil recovery was researched by Zhang et al. (2005). They examined the dynamic interfacial tension behavior of these compounds, essential for understanding their role in surfactant flooding, a critical process in enhanced oil recovery.

Pharmacological Research

In the field of pharmacology, the impact of phenyl-substituted compounds, akin to 6-Phenyltetradecane, on the function of DNA polymerase III in Bacillus subtilis was studied by Wright & Brown (1977). This research aids in understanding how phenyl-substituted compounds interact with and potentially inhibit crucial enzymes.

Chemical Genetics in Drug Discovery

Chemical genetics, utilizing compounds like 6-Phenyltetradecane, was used in a study by Cai, Drewe, & Kasibhatla (2006) to discover new apoptosis inducers. This approach is critical in identifying potential drugs and understanding molecular targets in cancer research.

Surfactant Synthesis and Analysis

Research by Zhang, Qiao, & Li (2005) focused on synthesizing and studying isomers of phenyltetradecane sulfonate, related to 6-Phenyltetradecane. Their work contributes to understanding the surfactant properties of such compounds, relevant in various industrial applications.

properties

IUPAC Name |

tetradecan-6-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34/c1-3-5-7-8-9-12-16-19(15-11-6-4-2)20-17-13-10-14-18-20/h10,13-14,17-19H,3-9,11-12,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDIFFBFSKQPIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875290 | |

| Record name | BENZENE, (1-PENTYLNONYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4534-55-8 | |

| Record name | Benzene, (1-pentylnonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENE, (1-PENTYLNONYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

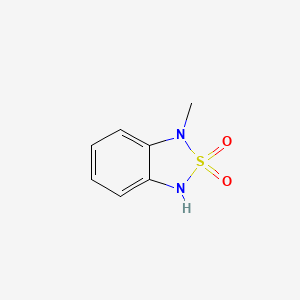

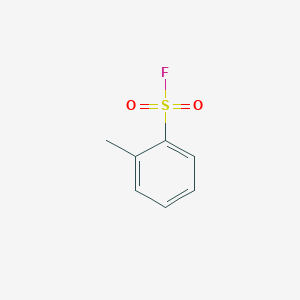

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

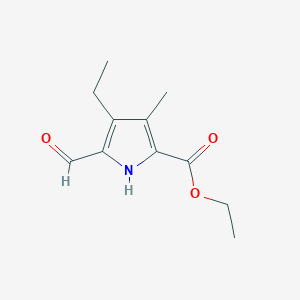

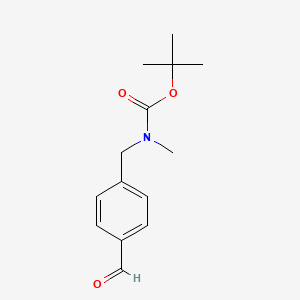

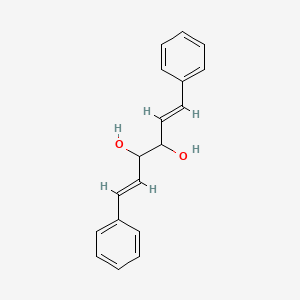

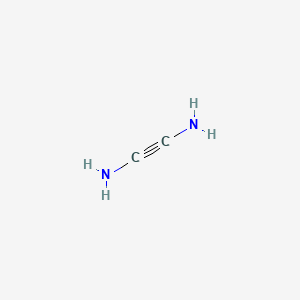

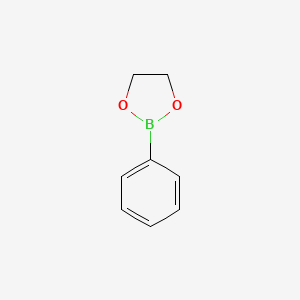

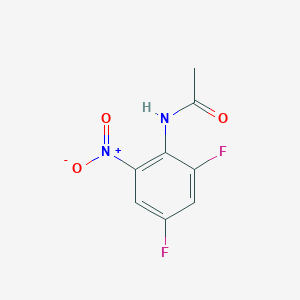

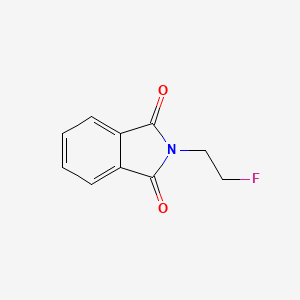

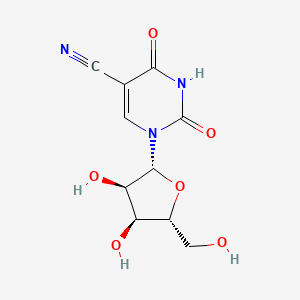

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.